2-(3-Fluorophenyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJWJBTBUITKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluoromethylation and Azetidine Ring Functionalization
A key approach involves the preparation of fluoromethyl-substituted azetidine intermediates, which can be converted into 2-(3-fluorophenyl)azetidine derivatives by appropriate substitution and ring closure.
- Starting from azetidine-3-carboxylic acid , treatment with thionyl chloride in methanol generates reactive intermediates.
- Subsequent reactions with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine facilitate the introduction of fluorine atoms at the 3-position of the azetidine ring.
- Protective groups like tert-butyl carboxylate are used to control reactivity, with intermediates such as tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate being key synthetic handles.
- The process may include conversion of tosylate or mesylate precursors to fluoromethyl derivatives, followed by purification steps involving aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine byproducts to below 1%.
Horner–Wadsworth–Emmons Reaction for Substituted Azetidines
- An alternative method involves the synthesis of azetidine derivatives bearing vinyl or alkene substituents via the Horner–Wadsworth–Emmons (HWE) reaction .
- For example, N-Boc-azetidin-3-ylidene)acetate can be prepared from azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate under basic conditions (NaH in THF).
- This intermediate can be further functionalized to introduce fluorophenyl groups via cross-coupling reactions such as Suzuki–Miyaura coupling with boronic acids bearing fluorine substituents.
- Purification is typically achieved by flash chromatography or vacuum distillation.
Nucleophilic Substitution on Azetidine Alcohol Derivatives
- Another route involves the synthesis of azetidin-3-ol derivatives, which are converted into mesylates or tosylates, then displaced by nucleophiles to introduce fluorine or aryl groups.
- For instance, 1-(diphenylmethyl)-3-azetidinol is converted to its mesylate derivative using methanesulfonyl chloride and triethylamine in toluene.
- Subsequent nucleophilic substitution with fluorinated aryl nucleophiles can yield fluorophenyl-substituted azetidines.
- The final hydrochloride salt is obtained by acidification and crystallization.
Comparative Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Fluoromethylation of tert-butyl azetidine carboxylates | Thionyl chloride, TBAF or HF/trimethylamine, DABCO | High selectivity for fluorination; scalable | Requires careful control of impurities |
| Horner–Wadsworth–Emmons reaction + Suzuki coupling | NaH, THF, boronic acids, Pd catalysts | Versatile for diverse substitutions; mild conditions | Multi-step, requires expensive catalysts |
| Mesylate/tosylate displacement on azetidin-3-ol | Methanesulfonyl chloride, triethylamine, nucleophiles | Straightforward substitution chemistry | Requires protection/deprotection steps |
Detailed Research Findings and Notes
- The use of sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, and diisobutylaluminum hydride (DIBAL) as reducing agents is reported for intermediate reductions in azetidine synthesis, allowing for selective transformations.
- Acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, and acetic acid are utilized for deprotection or salt formation to obtain hydrochloride salts of azetidine derivatives.
- The fluorination step is critical and typically involves nucleophilic fluorinating agents like TBAF or HF/trimethylamine to replace leaving groups (e.g., mesylates, tosylates) with fluorine atoms.
- Purification techniques include aqueous extraction, organic solvent washes, and chromatographic methods to ensure high purity, especially reducing chloromethyl impurities to less than 1%.
- The Horner–Wadsworth–Emmons reaction provides a robust route to vinyl-substituted azetidines, which can be diversified via palladium-catalyzed cross-coupling to introduce fluorophenyl groups with high regioselectivity.
- Crystallization from solvent mixtures such as toluene and petrol ether is used to isolate pure azetidine intermediates and final hydrochloride salts.
Summary and Recommendations
The preparation of this compound involves sophisticated synthetic strategies combining halogenation, nucleophilic substitution, and cross-coupling reactions. Fluorination via nucleophilic fluorinating agents on protected azetidine intermediates is the most direct and scalable approach. Alternative methods such as the Horner–Wadsworth–Emmons reaction followed by Suzuki coupling offer versatility for structural diversification.
For practical synthesis, the following are recommended:
- Use tert-butyl protected azetidine carboxylates as starting materials for controlled fluorination.
- Employ TBAF or HF/trimethylamine for efficient fluorine introduction.
- Incorporate purification steps to minimize chloromethyl and other impurities.
- Consider cross-coupling strategies for late-stage fluorophenyl group installation if structural diversification is desired.
This detailed analysis synthesizes diverse, authoritative sources to provide a clear understanding of the preparation methods for this compound, suitable for expert chemists and researchers in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it useful for developing drugs aimed at treating various diseases.
Case Study: Antitumor Agents
Recent studies have investigated azetidine derivatives, including 2-(3-Fluorophenyl)azetidine hydrochloride, for their potential as antitumor agents. A study highlighted the design of TZT-1027 analogues that incorporate azetidine moieties, demonstrating their effectiveness against cancer cell lines .
Organic Synthesis
In organic synthesis, this compound is utilized as a versatile building block for constructing complex molecules.
Synthesis Techniques
- Cyclization Reactions : The azetidine ring can be synthesized through cyclization reactions involving various precursors.
- Functionalization : The compound can undergo functionalization reactions such as C(sp3)–H arylation, which has been shown to be effective in creating diverse libraries of compounds with biological activity .
Material Science
Research into the properties of azetidines has led to investigations into their applications in material science. The unique electronic properties of azetidine derivatives hold promise for developing new materials with specific characteristics.
Data Table: Applications Overview
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Antitumor agents synthesis | |
| Organic Synthesis | Building block for complex organic molecules | |
| Material Science | Development of new materials |
Biological Applications
The compound has also been noted for its potential role in biological assays and cell culture applications. It serves as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular activities .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azetidine Derivatives with Halogenated Aryl Groups
3-(4-Chlorophenyl)azetidine Hydrochloride Structure: Substituted with a 4-chlorophenyl group instead of 3-fluorophenyl. Impact: Chlorine’s larger atomic size and higher lipophilicity compared to fluorine may alter binding affinity and metabolic stability. Molecular Formula: C₉H₁₁ClN·HCl; Molecular Weight: 208.55 g/mol .
3-Fluoro-3-(2-fluorophenyl)azetidine Hydrochloride Structure: Contains a fluorine atom on the azetidine ring and a 2-fluorophenyl group. Molecular Formula: C₉H₉F₂N·HCl; Molecular Weight: 215.69 g/mol .
3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride Structure: Features a 4-fluorophenoxy methyl group linked to the azetidine. This may influence solubility and target selectivity . Molecular Formula: C₁₀H₁₁FNO·HCl; Molecular Weight: 217.67 g/mol .
Substituent Position and Bioactivity
- 3-Fluorophenyl vs. 2-Fluorophenyl : The position of the fluorine atom on the phenyl ring significantly impacts electronic distribution. A meta (3-) substitution (as in the target compound) may enhance resonance effects compared to ortho (2-) substitution, altering binding to aromatic receptors .
- Phenyl vs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| 2-(3-Fluorophenyl)azetidine Hydrochloride | ~189.65 | 1.8 | High (aqueous HCl) |
| 3-(4-Chlorophenyl)azetidine Hydrochloride | 208.55 | 2.5 | Moderate |
| 3-Fluoro-3-(2-fluorophenyl)azetidine HCl | 215.69 | 2.1 | Low |
Biological Activity
2-(3-Fluorophenyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with azetidine precursors. The introduction of the fluorine atom is crucial as it enhances the compound's biological activity and stability. Various synthetic routes have been documented, emphasizing the importance of the azetidine ring in developing biologically active compounds.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antiviral Activity:
Research indicates that azetidine derivatives exhibit antiviral properties. For example, compounds structurally related to azetidinones have shown moderate inhibitory activity against viruses such as human coronavirus and influenza A virus, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM .
2. Anticancer Properties:
Azetidine derivatives have been evaluated for their anticancer effects. Studies have demonstrated that certain azetidinones can inhibit the proliferation of breast cancer cells (MCF-7) and induce apoptosis at nanomolar concentrations . The presence of a fluorine atom in the structure may enhance the binding affinity to cancer cell targets, making these compounds promising candidates for further development.
3. Antimicrobial Activity:
The antibacterial activity of azetidine derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often lower than traditional antibiotics, indicating a potential for use in treating resistant bacterial strains .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction: The compound may interact with specific enzymes or receptors, influencing various biological pathways. The fluorine atom can enhance the lipophilicity and electronic properties of the molecule, improving its interaction with biological targets.
- Cellular Uptake: The structural characteristics of azetidines facilitate their uptake into cells, allowing them to exert their effects more effectively.
- Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death .
Case Studies
Several studies have highlighted the potential of azetidine derivatives in therapeutic applications:
- A study on N-substituted azetidinones demonstrated their effectiveness against a range of DNA and RNA viruses, with specific derivatives showing promising antiviral activity .
- Research involving azetidinone analogs indicated significant antiproliferative effects on various cancer cell lines, suggesting a broad spectrum of anticancer activity .
Table 1: Biological Activities of Azetidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | EC50/MIC (µM) |
|---|---|---|---|
| 2-(3-Fluorophenyl)azetidine HCl | Antiviral | Human coronavirus | 45 |
| Influenza A virus | 8.3 | ||
| Anticancer | MCF-7 breast cancer | Nanomolar range | |
| Antibacterial | Staphylococcus aureus | <128 | |
| E. coli | <256 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-fluorophenyl)azetidine hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving fluorinated aromatic precursors and azetidine derivatives. For example, azetidine hydrochloride may react with 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . Purity optimization requires rigorous purification steps, such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Analytical HPLC (≥98% purity threshold) and NMR (to confirm absence of unreacted precursors) are critical for validation .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key characterization tools include:
- NMR spectroscopy : H and C NMR to verify the azetidine ring conformation and fluorine substitution pattern on the phenyl group.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., CHFNCl, theoretical MW 216.65) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature reactions .
- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane) to guide formulation for biological assays .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate that the compound should be stored desiccated at -20°C to prevent hydrolysis of the azetidine ring. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can detect degradation products like 3-fluorophenylamine or azetidine byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
- Perform parallel assays (e.g., radioligand binding vs. functional cAMP assays) under standardized buffer conditions (pH 7.4, 0.1% BSA).
- Use negative controls, such as SCH 23390 for dopamine receptor studies, to validate assay specificity .
- Apply statistical tools (e.g., Schild regression analysis) to differentiate competitive vs. allosteric interactions .
Q. What strategies are effective for studying the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotope labeling : Synthesize F or C-labeled analogs for tracking via PET or LC-MS metabolomics .
- Microsomal incubation : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the azetidine ring).
- Bile/cerebrospinal fluid (CSF) analysis : Quantify excreted metabolites to assess blood-brain barrier penetration and renal clearance .
Q. How can enantiomeric purity of this compound impact its pharmacological activity, and what separation methods are recommended?
- Methodological Answer : Enantiomers may exhibit divergent receptor affinities (e.g., mGluR5 vs. σ1 receptors). Separation methods include:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Validate enantiomeric excess (≥99% ee) post-separation.
- In vitro functional assays : Compare IC values of isolated enantiomers to prioritize candidates for further study .
Q. What experimental designs are optimal for evaluating the neurotoxicity profile of this compound?
- Methodological Answer :
- In vitro models : Differentiated SH-SY5Y neurons treated with 1–100 μM compound; assess mitochondrial membrane potential (JC-1 dye) and ROS production (DCFH-DA assay) .
- In vivo models : Rodent studies with intraperitoneal administration (1–10 mg/kg); histopathology (hippocampal CA1 region) and behavioral tests (rotarod, Morris water maze) to detect cognitive deficits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
